5-bromo-3-fluoro-N-methoxy-N-methylpyridine-2-carboxamide
Overview
Description
The compound of interest, 5-bromo-3-fluoro-N-methoxy-N-methylpyridine-2-carboxamide, is a chemical entity that has not been explicitly described in the provided papers. However, the papers do discuss related compounds with similar structural motifs, such as bromo, methoxy, and carboxamide functionalities on a pyridine ring. These compounds are often synthesized for their potential biological activities, including receptor antagonism and antibacterial properties .
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions starting from various substituted pyridines. For instance, an efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, a compound with a similar structure to our compound of interest, was achieved through a series of reactions including methoxylation, oxidation, nucleophilic substitution, and bromination, with an overall yield of 67% . Another related synthesis pathway starts from 2,6-dichloro-3-trifluoromethylpyridine, leading to the formation of methyl 2-methoxy-6-methylaminopyridine-3-carboxylate, highlighting the importance of regioselectivity and functional group transformations .
Molecular Structure Analysis
The molecular structure of compounds similar to 5-bromo-3-fluoro-N-methoxy-N-methylpyridine-2-carboxamide is characterized by the presence of a pyridine ring substituted with various functional groups that can significantly affect the molecule's binding affinity to biological receptors. For example, the introduction of a bromine atom and a methylamino group on the pyridine ring of certain carboxamides enhanced their affinity for dopamine D2 receptors . X-ray crystallography studies of related compounds have revealed stable conformers that may contribute to their high affinity for biological targets .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds often include halogen-lithium exchange, regioselective nitration, and palladium-catalyzed alkoxycarbonylation . These reactions are carefully designed to introduce or modify specific functional groups on the pyridine ring, which are crucial for the desired biological activity of the final product.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds with structures similar to 5-bromo-3-fluoro-N-methoxy-N-methylpyridine-2-carboxamide are influenced by their substituents. For instance, the presence of electron-withdrawing groups like bromo or fluoro can affect the compound's acidity, reactivity, and overall stability. The methoxy and carboxamide groups can also impact the solubility and hydrogen bonding potential of the compound, which are important factors in its pharmacokinetic profile .
Scientific Research Applications
Efficient Synthesis Techniques
An efficient synthesis technique was developed for a related compound, 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, which is a component of potent dopamine and serotonin receptor antagonists. This process involves regioselective reactions and bromination, yielding the desired product with significant efficiency (Hirokawa, Horikawa, & Kato, 2000).
Advances in Aminocarbonylation
A study on the aminocarbonylation of pyridazin-3(2H)-ones using palladium catalysis revealed new insights into the reactivity and potential functionalization of pyridine derivatives. This work contributes to the broader understanding of carbon-nitrogen bond formation in heterocyclic chemistry (Takács et al., 2012).
Nucleophilic [18F] Fluorination
Research into the synthesis of PET radiotracers demonstrated the feasibility of nucleophilic substitution of bromide in the pyrazole ring with [18F] fluoride. This method could potentially apply to the synthesis and labeling of compounds similar to "5-bromo-3-fluoro-N-methoxy-N-methylpyridine-2-carboxamide" for imaging studies (Katoch-Rouse & Horti, 2003).
Ortho-Substituent Influence on Molecular Structures
A comprehensive study on the influence of ortho-substituents on the molecular and crystal structures of 2-(N-arylimino)coumarin-3-carboxamide revealed insights into isotypic and polymorphic structures, which could be relevant for understanding the structural aspects of "5-bromo-3-fluoro-N-methoxy-N-methylpyridine-2-carboxamide" (Shishkina et al., 2019).
properties
IUPAC Name |
5-bromo-3-fluoro-N-methoxy-N-methylpyridine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrFN2O2/c1-12(14-2)8(13)7-6(10)3-5(9)4-11-7/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQBWTCUONCOSGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=C(C=C(C=N1)Br)F)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrFN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30610570 | |
Record name | 5-Bromo-3-fluoro-N-methoxy-N-methylpyridine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30610570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-3-fluoro-N-methoxy-N-methylpyridine-2-carboxamide | |
CAS RN |
669066-92-6 | |
Record name | 5-Bromo-3-fluoro-N-methoxy-N-methylpyridine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30610570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.